molecular formula C13H12ClNO2 B11866220 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid

2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid

Cat. No.: B11866220
M. Wt: 249.69 g/mol
InChI Key: IBWXKFXBWNDHBW-UHFFFAOYSA-N
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Description

2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a quinoline ring system substituted with chlorine and methyl groups, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes involved in DNA replication and transcription . This inhibition can lead to the death of bacterial cells or the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties. The presence of both chlorine and methyl groups in the quinoline ring, along with the acetic acid moiety, provides a unique combination of functional groups that can be exploited for various applications .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-(2-chloro-6,7-dimethylquinolin-3-yl)acetic acid

InChI

InChI=1S/C13H12ClNO2/c1-7-3-9-5-10(6-12(16)17)13(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

IBWXKFXBWNDHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CC(=O)O

Origin of Product

United States

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